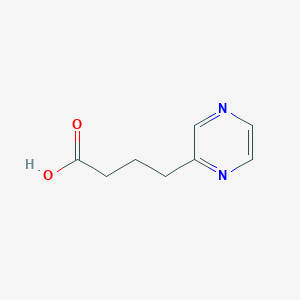

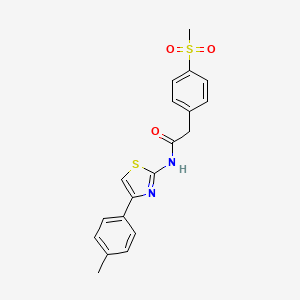

![molecular formula C20H13NO4 B2642366 1,3-Dioxo-2-p-tolyl-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid CAS No. 333351-49-8](/img/structure/B2642366.png)

1,3-Dioxo-2-p-tolyl-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Dioxo-2-p-tolyl-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid, also known as DIQ, is a synthetic compound that has been widely studied for its potential therapeutic applications. DIQ belongs to the family of isoquinoline carboxylic acids and has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Wissenschaftliche Forschungsanwendungen

Organotin(IV) Carboxylates Synthesis

Xiao Xiao et al. (2013) reported on the synthesis of a series of organotin carboxylates based on amide carboxylic acids, including compounds derived from 1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetic acid and 3-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid. These compounds were characterized using elemental analysis, IR, 1H and 13C NMR spectroscopy, and X-ray crystallography diffraction analyses. The study highlighted the versatile coordination modes and diverse molecular architectures of amide carboxylic acids in organotin carboxylates, contributing to the understanding of their supramolecular structures (Xiao et al., 2013).

Antitumor Activities and Fluorescence

The self-assembly of organotin carboxylates using derivatives of 1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl-propionic acid produced novel compounds with interesting properties. Xiao Xiao et al. (2019) synthesized and characterized these compounds, revealing their hexanuclear cage structures. The preliminary study of the fluorescence activity and antitumor activities provided insights into their potential biomedical applications (Xiao et al., 2019).

Cytotoxic Activity of Naphthalimide Derivatives

Marinov et al. (2019) synthesized 1,8-Naphthalimide derivatives, including those with non-protein amino acids, and assessed their cytotoxic effects against human tumor cell lines. The study demonstrated that these compounds, especially a cyclohexane-1-carboxylic acid derivative, inhibited the growth of malignant cells at micromolar concentrations, indicating their potential as anticancer agents (Marinov et al., 2019).

Aggregation Enhanced Emission

Srivastava et al. (2016) explored the photophysical properties of 1,8-naphthalimide based compounds, including those derived from 1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl-benzoic acid. Their findings on aggregation-enhanced emission and solid-state emission provided valuable insights for the development of new materials with potential applications in sensing and imaging (Srivastava et al., 2016).

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO4/c1-11-5-7-12(8-6-11)21-18(22)15-4-2-3-13-14(20(24)25)9-10-16(17(13)15)19(21)23/h2-10H,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVCVDZZVCAZHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)C(=O)O)C=CC=C4C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenyl)-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

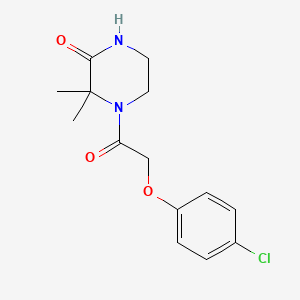

![Methyl 5-[(2-naphthyloxy)methyl]-2-furoate](/img/structure/B2642287.png)

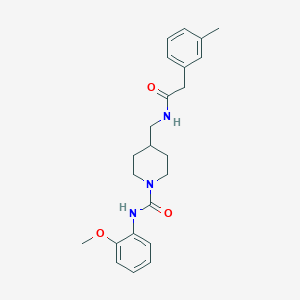

![2-bromo-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2642292.png)

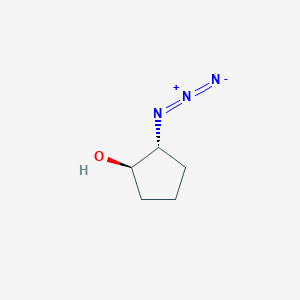

![1-(prop-2-yn-1-yl)-N-{1-[2-(propan-2-yloxy)ethyl]piperidin-4-yl}piperidine-4-carboxamide](/img/structure/B2642293.png)

![7-(3-fluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2642301.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2642304.png)

![4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2642306.png)